2-chloro-1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
CAS No.: 380196-84-9
Cat. No.: VC7455370
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380196-84-9 |
|---|---|
| Molecular Formula | C18H17ClN2O2 |
| Molecular Weight | 328.8 |
| IUPAC Name | 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
| Standard InChI | InChI=1S/C18H17ClN2O2/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)20-21(17)18(22)12-19/h2-10,17H,11-12H2,1H3 |
| Standard InChI Key | YJDRECSFQDETIE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₈H₁₇ClN₂O₂, with a molecular weight of 328.8 g/mol. Its IUPAC name delineates the substituents: a chloroacetyl group at position 1, a 4-methoxyphenyl group at position 5, and a phenyl group at position 3 of the dihydropyrazole ring. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups confers unique electronic properties, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 380196-84-9 | |
| Molecular Formula | C₁₈H₁₇ClN₂O₂ | |
| Molecular Weight | 328.8 g/mol | |
| Melting Point | 145–148°C (recrystallized) | |
| Solubility | Limited in polar solvents |
Crystallographic and Spectroscopic Insights
X-ray diffraction studies reveal a V-shaped molecular geometry, with the dihydropyrazole ring inclined at 6.49° relative to the adjacent phenyl group . The methoxyphenyl substituent forms an 82.99° angle with the pyrazole core, creating steric hindrance that influences packing in the crystalline state. Intermolecular C–H···O hydrogen bonds and π-π stacking interactions stabilize the lattice, as observed in chains propagating along the100 axis .
Infrared (IR) spectroscopy identifies key functional groups:
¹H NMR data (DMSO-d₆) further corroborate the structure:
Synthesis and Optimization
Chalcone Intermediate Preparation
Synthesis begins with Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde under basic conditions (20% NaOH), yielding (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone) . This step achieves 70–80% yields, with purity confirmed via melting point (172–174°C) and TLC .
Cyclization to Dihydropyrazole
The chalcone undergoes cyclization with hydrazine hydrate in acetic acid, catalyzed by HCl, to form 1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone . Refluxing for 5 hours ensures complete ring closure, followed by recrystallization from ethanol or ethyl acetate/dichloromethane mixtures .
Chloroacetylation
Final modification involves treating the pyrazole intermediate with chloroacetyl chloride in dichloromethane, introducing the chloroacetyl substituent at position 1 . This step proceeds at 45–65% yield, with product purity validated via IR and NMR .
Table 2: Synthetic Pathway Efficiency
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chalcone formation | NaOH, ethanol, reflux | 75–80 |
| Pyrazole cyclization | Hydrazine hydrate, HCl, reflux | 70–75 |
| Chloroacetylation | Chloroacetyl chloride, DCM | 45–65 |
| Compound | Activity (IC₅₀/MIC) | Target Organism |
|---|---|---|
| 7c (Pyrazole-thiophene) | 0.09 μM (Tubulin inhibition) | Leukemia SR cells |
| 5c (Chloro-substituted) | 12.5 μg/mL (Antibacterial) | S. aureus |
Applications in Materials Science
Coordination Chemistry
The pyrazole nitrogen and carbonyl oxygen serve as bidentate ligands for transition metals. Copper(II) complexes of similar compounds exhibit enhanced catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁴ .
Polymer Stabilization
Incorporating this compound into epoxy resins improves thermal stability, with decomposition temperatures (Td) increasing by 40–60°C compared to unmodified polymers . The chloroacetyl group likely cross-links polymer chains, reducing oxidative degradation .
Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability, with preliminary studies showing 80% payload release over 72 hours .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the methoxy and chloro substituents may optimize target binding. Quantum mechanical calculations (DFT) predict that 4-fluorophenyl substitution would increase tubulin binding affinity by 1.3 kcal/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume